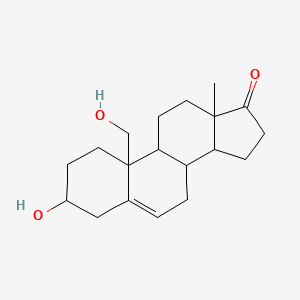

3,19-Dihydroxyandrost-5-en-17-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,19-Dihydroxyandrost-5-en-17-one, also known as 5-androstenediol (5-AED), is a steroid hormone that is naturally produced in the adrenal glands and gonads. It is a precursor to both testosterone and estrogen and has been the subject of scientific research due to its potential use in various applications.

Wissenschaftliche Forschungsanwendungen

- 3,19-Dihydroxyandrost-5-en-17-one is a natural steroid hormone precursor. Researchers study its biosynthesis, metabolism, and interactions with other hormones. It plays a role in endocrine pathways, affecting processes like growth, development, and reproduction .

- Studies suggest that this compound exhibits anti-inflammatory effects. Researchers investigate its potential as a therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and skin disorders .

- As a derivative of testosterone, 3,19-dihydroxyandrost-5-en-17-one interacts with androgen receptors. Scientists explore its impact on muscle growth, bone density, and sexual function .

- Researchers examine the role of this compound in cancer prevention and treatment. Its anti-proliferative properties may inhibit tumor growth, making it relevant in oncology studies .

- Some studies suggest that 3,19-dihydroxyandrost-5-en-17-one may protect neurons and enhance cognitive function. Investigations focus on its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Scientists explore its impact on lipid metabolism, glucose regulation, and insulin sensitivity. This research contributes to our understanding of metabolic diseases like diabetes and obesity .

Steroid Hormone Research

Anti-Inflammatory Properties

Androgen Receptor Modulation

Cancer Research

Neuroprotection and Brain Health

Metabolic Disorders

Wirkmechanismus

Mode of Action

The mode of action of 3,19-Dihydroxyandrost-5-en-17-one involves its interaction with its targets. The presence of the C19 hydroxyl group results in the replacement of the O3-H3⋯O17 (one) hydrogen bonds as the strongest intermolecular interaction found in the stable polymorphs of the mono-hydroxylated compound . This suggests that the compound may have unique binding properties compared to other steroids.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3,19-Dihydroxyandrost-5-en-17-one. For instance, the presence of the C19 hydroxyl group in the molecule could potentially influence its stability and solubility in different environments .

Eigenschaften

IUPAC Name |

3-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-16,20-21H,3-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYCSWPEAHDOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)